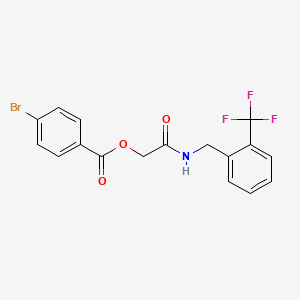

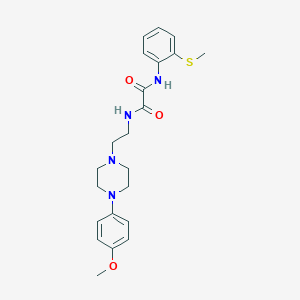

2-氧代-2-((2-(三氟甲基)苄基)氨基)乙基 4-溴苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the use of 2-aminobenzylamines, which are key intermediates in the formation of benzimidazoles through oxone mediated tandem transformations . Similarly, α-ketoamide derivatives are synthesized using a carbodiimide approach with OxymaPure as an additive, which enhances the yield and purity of the products . The condensation of ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid leads to the formation of O,N,O-tridentate ligands . These methods suggest that the synthesis of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" could involve similar condensation reactions and the use of specialized reagents or catalysts to improve yield and selectivity.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" can be characterized using techniques such as FT-IR, NMR, and elemental analysis . The presence of functional groups such as keto, amide, and ester can be confirmed through these analytical methods. The structure of the compound is likely to exhibit a benzylamine moiety linked to a bromobenzoate group, with a trifluoromethyl group providing additional electronic and steric characteristics.

Chemical Reactions Analysis

The chemical reactions of related compounds involve the formation of benzimidazoles through a ring distortion strategy , and the coupling of α-ketoamide to amino acid esters . The reactivity of the compound may include similar transformations, where the amino group and the keto group could participate in condensation reactions. The presence of the trifluoromethyl group could influence the reactivity by affecting the electron density of the benzylamine moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate" can be inferred from the properties of similar compounds. The polyfluoroalkyl group is known to impart hydrophobicity and could affect the boiling and melting points of the compound . The presence of the bromo substituent could make the compound amenable to further substitution reactions, potentially affecting its chemical stability and reactivity. The keto and ester groups are likely to influence the solubility of the compound in organic solvents.

科学研究应用

用于生物分子连接的荧光性质

由 2-氧代衍生物合成的 2-氨基取代的 6,7-二甲氧基-4-三氟甲基喹啉表现出高荧光,适用于连接到生物分子和生物聚合物上。苯甲酸酯向反应性 O-琥珀酰亚胺酯的转化允许与生物分子的氨基进行简单的反应,显示出 pH 独立的性质和大的斯托克斯位移,尽管具有低量子产率 (Stadlbauer 等人,2009)。

新型 α-酮酰胺衍生物的合成

一项关于 OxymaPure/DIC 作为合成新型 α-酮酰胺衍生物(包括 4-[2-(2-乙酰氨基苯基)-2-氧代-乙酰氨基]苯甲酰氨基酸酯衍生物)的添加剂的研究表明,与其他方法相比,其在纯度和产率方面具有优越性。该合成涉及 N-酰基靛红环开和后续反应 (El-Faham 等人,2013)。

镍和铜配合物的形成

源自乙基 2-乙氧基亚甲基-3-氧代-3-多氟烷基丙酸酯的 2-(2-乙氧羰基-3-氧代-3-多氟烷基丙-1-烯基氨基)苯甲酸作为 O,N,O-三齿配体,能够形成镍 (ii) 和铜 (ii) 配合物 (Kudyakova 等人,2009)。

杂环化合物的无废料合成

乙基 2-重氮-4,4,4-三氟-3-氧代丁酸酯(合成三氟甲基杂环化合物的中间体)允许合成多种化合物,包括恶唑、噻唑和咪唑,展示了一种无废料的合成方法 (Honey 等人,2012)。

青霉烷酸衍生物的生物活性

由 6-apa 合成的 6-取代氨基青霉烷酸酯表现出抗菌、抗脲酶、抗 β-内酰胺酶和抗脂肪酶活性。这些化合物包括与青霉烷酸骨架相连的 1,3-噻唑或 1,3-噻唑烷酮核心的衍生物 (Demirci 等人,2014)。

属性

IUPAC Name |

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrF3NO3/c18-13-7-5-11(6-8-13)16(24)25-10-15(23)22-9-12-3-1-2-4-14(12)17(19,20)21/h1-8H,9-10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERRLDPAMQHOHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl 4-bromobenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B3016150.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![1-[4-[(1-Methylpyrazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B3016154.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)